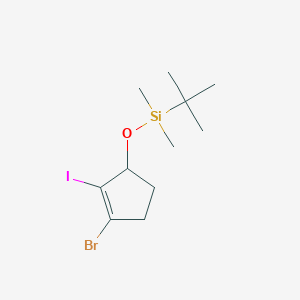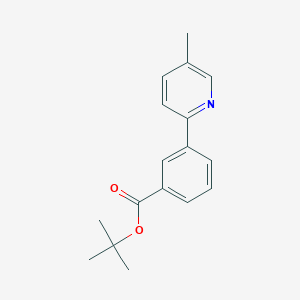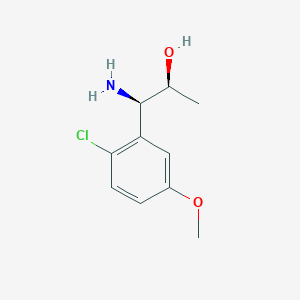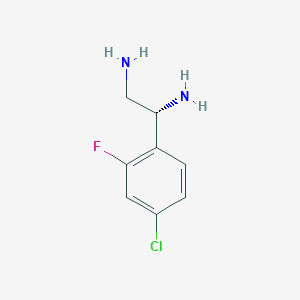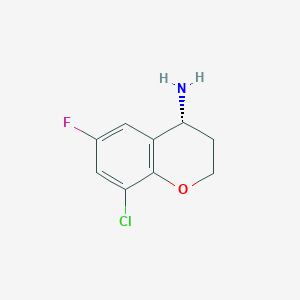![molecular formula C11H9ClN4S B13056017 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride is a heterocyclic compound that contains an imidazole ring and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a thiadiazole precursor under specific conditions. One common method includes the use of sodium hydroxide (NaOH) in methanol as a solvent, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
科学研究应用
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the thiadiazole ring can interact with biological membranes, affecting cell permeability and function .
相似化合物的比较
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 4-phenyl-1H-imidazole
- 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride is unique due to the presence of both imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC 名称 |
4-(4-imidazol-1-ylphenyl)thiadiazole;hydrochloride |
InChI |
InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H |
InChI 键 |
VFQAJASGLKYPFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSN=N2)N3C=CN=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


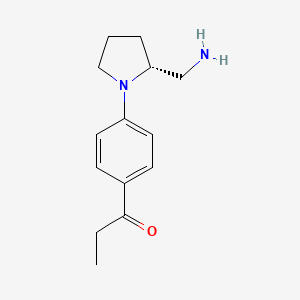
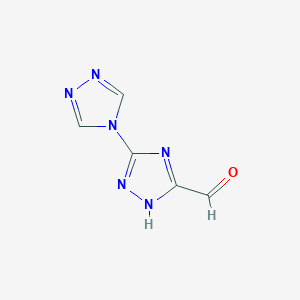
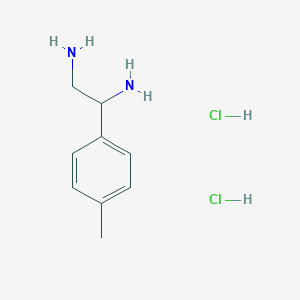
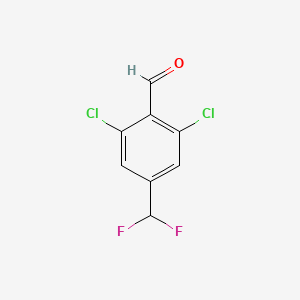
![Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13055974.png)

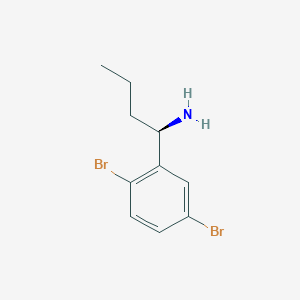
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
